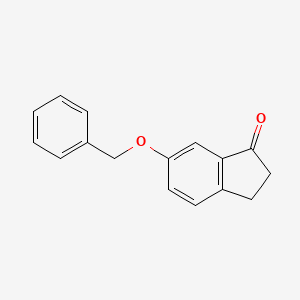

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Overview

Description

The compound 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for this compound. For instance, the first paper examines the geometric parameters and vibrational frequencies of a structurally related compound using computational methods, which could be relevant for understanding the molecular structure of this compound . The second paper discusses the synthesis of a compound with a similar benzodioxepin backbone, which might offer clues about synthetic routes that could be adapted for the synthesis of this compound . The third paper provides information on the conformational and configurational disorder in a compound with a related molecular structure, which could be indicative of the behavior of this compound under similar conditions .

Synthesis Analysis

The synthesis of related compounds involves several steps, including isomerization, Dieckmann condensation, saponification, decarboxylation, and various protection and deprotection reactions . These methods could potentially be applied to the synthesis of this compound, with appropriate modifications to account for the differences in molecular structure. The synthesis of such compounds often requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using computational methods, such as ab initio molecular orbital calculations and density functional theory, which can predict geometric parameters and vibrational frequencies . These studies can provide a detailed understanding of the molecular structure, which is crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations and the formation of specific structural motifs, such as benzodioxepin rings . Understanding these reactions can help in predicting the reactivity of this compound and in designing synthetic routes for its preparation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using experimental techniques like FT-IR spectroscopy and cyclic voltammetry . These studies provide valuable information on the vibrational spectra and electrode potentials, which are important for understanding the behavior of the compounds in different environments. The conformational and configurational disorder observed in similar compounds also affects their physical properties, such as solubility and melting point .

Scientific Research Applications

Tandem Processes and Hydrogen Shift Studies

6-Phenylfulvenes, closely related to 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, have been studied for their ability to undergo cascade processes initiated by a thermally activated hydrogen shift. This process results in the formation of benz[f]indenes, offering insights into the behavior of structurally similar compounds like this compound in similar conditions (Alajarín et al., 2016).

Synthesis and Catalysis

The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate has been realized using a diastereospecific bis-alkoxycarbonylation reaction. This synthesis highlights the potential utility of this compound in similar chemical synthesis pathways (Olivieri et al., 2023).

Synthesis of Novel Derivatives

A novel procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which are structurally related to this compound, has been developed. These derivatives represent a new class of 1-indanones, showing the compound's versatility in creating various chemically significant derivatives (Rahimpour et al., 2018).

Antioxidant and Antihyperglycemic Activities

Compounds synthesized from 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a compound similar to this compound, have shown promising in vitro antioxidant activity and significant in vivo antihyperglycemic effects. This suggests potential biomedical applications of this compound in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).

Biocatalytic Synthesis Applications

This compound may also have applications in biocatalytic synthesis, as demonstrated by the synthesis of quinoxalinones and benzoxazin-ones, showing its potential in environmentally friendly chemical synthesis (Petronijević et al., 2017).

Corrosion Inhibition

Studies on indanone derivatives, closely related to this compound, indicate their efficacy as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications of this compound in industrial corrosion protection (Saady et al., 2018).

properties

IUPAC Name |

6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHTJMGZJVEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625626 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25083-80-1 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

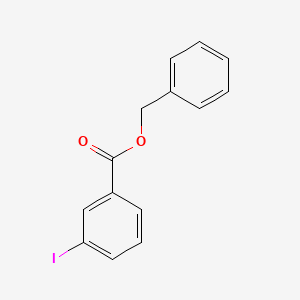

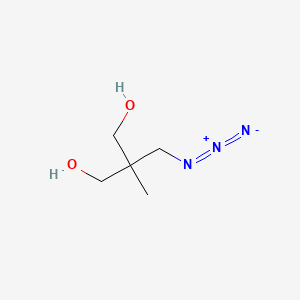

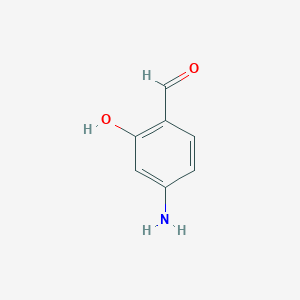

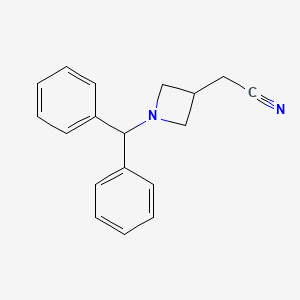

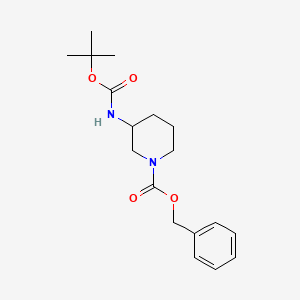

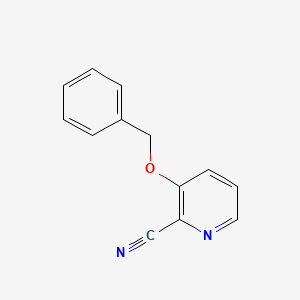

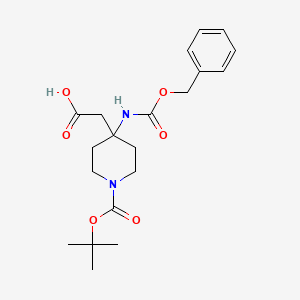

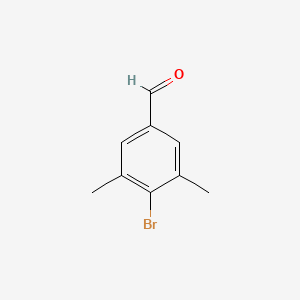

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.